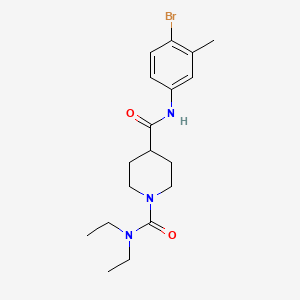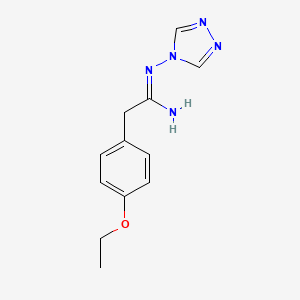![molecular formula C16H21N3O3 B5350835 1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5350835.png)
1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide, also known as MK-677, is a selective androgen receptor modulator (SARM) that is used in scientific research to investigate its potential effects on muscle growth, bone density, and metabolism. MK-677 has gained attention for its ability to increase the levels of growth hormone and insulin-like growth factor 1 (IGF-1) in the body, which are both important for muscle growth and repair.
Wirkmechanismus
1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide works by stimulating the release of growth hormone and IGF-1 in the body. It does this by binding to the ghrelin receptor, which is a receptor that is involved in the regulation of appetite and growth hormone release. By binding to this receptor, this compound increases the release of growth hormone and IGF-1, which can lead to increased muscle growth and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of growth hormone and IGF-1, which are both important for muscle growth and repair. This compound has also been studied for its potential to improve bone density and reduce the risk of osteoporosis. Additionally, it has been shown to improve sleep quality and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. It has also been shown to be relatively safe and well-tolerated in humans. However, one limitation of using this compound in lab experiments is that it can be expensive to synthesize and may not be readily available in all research settings.
Zukünftige Richtungen
There are a number of future directions for research on 1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide. One potential area of research is its potential to improve bone density and reduce the risk of osteoporosis. Another area of research is its potential to improve muscle growth and repair in older adults. Additionally, there is a need for more research on the long-term safety and efficacy of this compound, particularly in humans. Finally, there is a need for more research on the potential interactions between this compound and other drugs or supplements.
Synthesemethoden
The synthesis of 1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process that includes the reaction of 2-aminobenzonitrile with isopropylamine to form 2-(isopropylamino)benzonitrile. This compound is then reacted with methyl isocyanate to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide is primarily used in scientific research to investigate its potential effects on muscle growth, bone density, and metabolism. It has been shown to increase the levels of growth hormone and IGF-1 in the body, which are both important for muscle growth and repair. This compound has also been studied for its potential to improve bone density and reduce the risk of osteoporosis.
Eigenschaften
IUPAC Name |
N-[2-(methylcarbamoyl)phenyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10(2)19-9-11(8-14(19)20)15(21)18-13-7-5-4-6-12(13)16(22)17-3/h4-7,10-11H,8-9H2,1-3H3,(H,17,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYICFOYEHJZPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC=CC=C2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-5-[1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5350752.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrrol-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350770.png)

![3-[3-(4-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5350788.png)

![3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350804.png)
![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5350810.png)
![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)
![methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5350821.png)
![4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)
![(4aS*,8aR*)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350841.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5350843.png)

